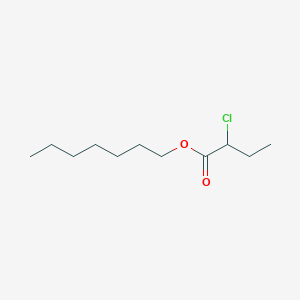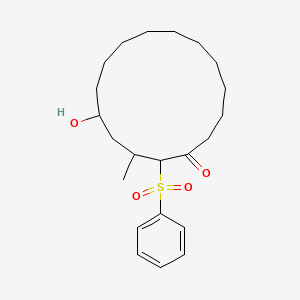
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one is a complex organic compound characterized by the presence of a benzenesulfonyl group, a hydroxyl group, and a methyl group attached to a cyclopentadecanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one typically involves multiple steps, starting with the preparation of the cyclopentadecanone ring. One common method involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions to introduce the benzenesulfonyl group. The hydroxyl and methyl groups are then introduced through subsequent reactions, often involving selective oxidation and methylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzenesulfonyl group can be reduced to form sulfonamides or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the benzenesulfonyl group can produce sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: A precursor used in the synthesis of various sulfonyl compounds.
Cyclopentadecanone: The core structure of the compound, which can be modified to introduce different functional groups.
Sulfonamides: Compounds containing the sulfonyl group, known for their antimicrobial properties.
Uniqueness
2-(Benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one is unique due to the combination of its functional groups and the cyclopentadecanone ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85037-98-5 |
|---|---|
Molekularformel |
C22H34O4S |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-5-hydroxy-3-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C22H34O4S/c1-18-17-19(23)13-9-6-4-2-3-5-7-12-16-21(24)22(18)27(25,26)20-14-10-8-11-15-20/h8,10-11,14-15,18-19,22-23H,2-7,9,12-13,16-17H2,1H3 |
InChI-Schlüssel |
RLFGJUMKBVXEHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCCCCCCCCCC(=O)C1S(=O)(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



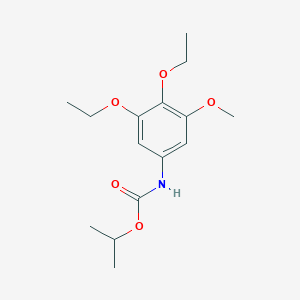

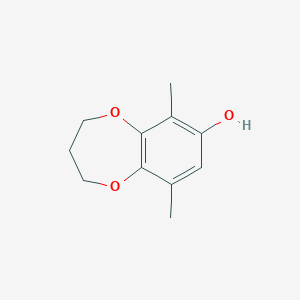
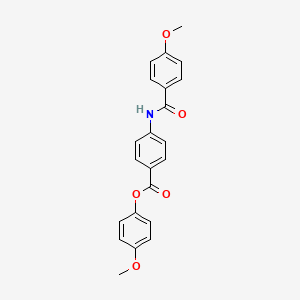
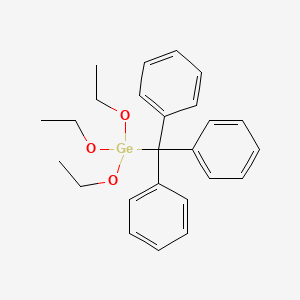
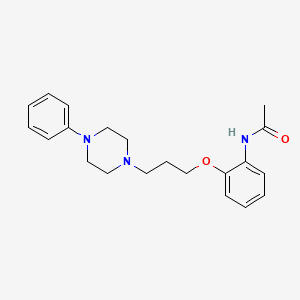
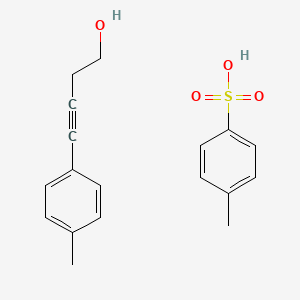
phosphanium perchlorate](/img/structure/B14403115.png)
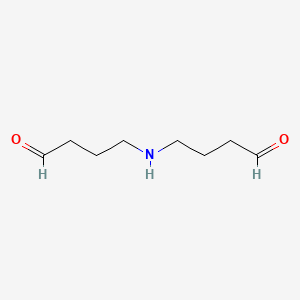
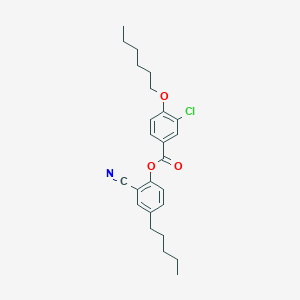
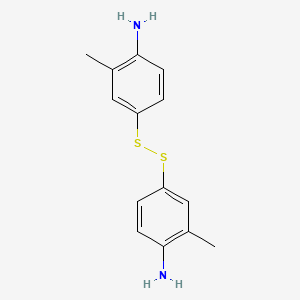
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
